molecular formula C20H20ClFN2O B6298393 N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide CAS No. 848232-98-4

N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide

Cat. No. B6298393
CAS RN: 848232-98-4
M. Wt: 358.8 g/mol
InChI Key: MHAIEZZHRNPZHW-CCEZHUSRSA-N
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Description

N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide, also known as 4-chloro-N-(3-(4-fluorophenyl)piperazin-2-yl)benzamide (4-Cl-FPP), is a piperazine-containing compound that can be used in a variety of laboratory experiments. It is a white crystalline powder with a molecular weight of 373.9 g/mol and a melting point of 125-127°C. 4-Cl-FPP has been found to have a wide range of applications in scientific research, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.

Scientific Research Applications

4-Cl-FPP has been found to have a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as the anticonvulsant drug topiramate, as well as in the development of new laboratory experiments. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase. Additionally, 4-Cl-FPP has been found to have potential applications in the study of Alzheimer’s disease and depression, as well as in the development of new antiviral drugs.

Mechanism of Action

The mechanism of action of 4-Cl-FPP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the antidepressant and anticonvulsant effects of the compound.
Biochemical and Physiological Effects
4-Cl-FPP has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine is believed to be responsible for the antidepressant and anticonvulsant effects of the compound. Additionally, 4-Cl-FPP has been found to have an effect on the GABAergic system, which is believed to be responsible for its anxiolytic, sedative, and anti-seizure effects.

Advantages and Limitations for Lab Experiments

The use of 4-Cl-FPP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively easy to synthesize, making it a useful tool for the development of new laboratory experiments. However, the use of 4-Cl-FPP in laboratory experiments is not without its limitations. The compound has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can degrade over time.

Future Directions

The potential applications of 4-Cl-FPP are still being explored. One potential future direction is the development of new drugs based on the compound. Additionally, further research into the biochemical and physiological effects of 4-Cl-FPP could lead to the development of new treatments for neurological disorders, such as Alzheimer’s disease and depression. Other potential future directions include the development of new laboratory experiments using the compound and the exploration of its potential applications in the treatment of other diseases and disorders.

Synthesis Methods

4-Cl-FPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloroaniline with 4-fluorophenylpiperazine in the presence of an acid catalyst. This reaction is followed by the addition of a base, such as sodium bicarbonate, to form the desired product. Other methods of synthesis include the use of 2-chloro-4-fluorobenzaldehyde and 4-fluorophenylpiperazine in the presence of an acid catalyst, as well as the use of 4-chlorobenzaldehyde and 4-fluorophenylpiperazine in the presence of an alkaline catalyst.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O/c1-15(14-20(25)16-6-8-17(21)9-7-16)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22/h2-9,14H,10-13H2,1H3/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIEZZHRNPZHW-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide

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